5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid
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Overview
Description
“5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1155571-96-2 . It has a molecular weight of 201.2 . The IUPAC name for this compound is 5-[(methoxycarbonyl)amino]-2-thiophenecarboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to synthesize aminothiophene derivatives .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO4S/c1-12-7(11)8-5-3-2-4(13-5)6(9)10/h2-3H,1H3,(H,8,11)(H,9,10) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It should be stored in a refrigerator .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Antimicrobial Activity The synthesis of 5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid derivatives has been explored through various chemical routes, demonstrating their potential in antimicrobial applications. One study highlights the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone through Gewald synthesis. These compounds were evaluated for their in vitro antimicrobial activity, with several derivatives showing excellent activity compared to other synthesized compounds (Puthran et al., 2019).
Mass Spectra Analysis The mass spectra of substituted thiophene-2-carboxylic acids, including those with methoxycarbonyl amino groups, have been reported, offering insights into their structural differentiation and the effects of various substituents on their fragmentation patterns (Fisichella et al., 1982).
Biomedical Research Applications
Antiproliferative and Tumor Cell Selectivity Research into thiophene derivatives, including those with methoxycarbonyl amino functionalities, has shown pronounced anti-proliferative activity and tumor cell selectivity. Compounds have been identified that preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, with significant selectivity and potential therapeutic benefits (Thomas et al., 2017).
Chemical Reactions and Synthetic Applications
Rhodium(III)-Catalyzed Decarboxylative C-H Arylation The use of carboxylic acid as a traceless directing group for the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes, including those substituted with methoxycarbonyl, has been explored. This method facilitates the synthesis of biaryl scaffolds with diverse substitution patterns through a straightforward access, indicating the versatility of thiophene-2-carboxylic acid derivatives in synthetic chemistry (Zhang et al., 2015).
Future Directions
The future directions for “5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid” and other thiophene derivatives are promising. They have been the focus of a growing number of scientists as a potential class of biologically active compounds . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Properties
IUPAC Name |
5-(methoxycarbonylamino)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-12-7(11)8-5-3-2-4(13-5)6(9)10/h2-3H,1H3,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFKWNTMPJECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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